Akardite II

Description

Overview of Urea (B33335) Derivatives in Chemical and Biological Sciences

The urea functional group is a cornerstone in both chemistry and biology, recognized for its versatile role in molecular interactions and synthesis. nih.gov This moiety is integral to a vast number of bioactive compounds, including many clinically approved drugs. nih.govrsc.org The defining feature of the urea group is its ability to form stable, multiple hydrogen bonds with biological targets like proteins and receptors, which is fundamental to its diverse pharmacological activities. nih.gov

In the realm of medicinal chemistry, urea derivatives are extensively investigated and utilized for a wide spectrum of therapeutic applications. researchgate.net They form the structural basis for drugs with anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net The urea scaffold is not just a passive component; it is actively incorporated into drug design to modulate potency, enhance selectivity, and optimize drug-like properties. nih.govresearchgate.net Beyond medicine, urea derivatives are employed in materials science, as linkers in antibody-drug conjugates, and as catalysts in organic reactions. nih.gov

The synthesis of these vital compounds has also been a focus of extensive research. Traditional methods often involve reagents like phosgene (B1210022) or isocyanates, which pose significant safety and environmental concerns. nih.gov Consequently, modern synthetic chemistry has seen a drive towards developing safer and more efficient methodologies for creating urea derivatives. nih.govrsc.org

Significance of N,N-Diphenylureas in Advanced Chemical Applications

Within the large family of urea derivatives, N,N-diphenylureas represent a particularly significant subclass with a wide array of applications in advanced chemistry. researchgate.net These compounds are noted for their biological activities and are actively researched as potential therapeutic agents. For instance, various N,N-diphenylurea derivatives have been synthesized and evaluated as potent inhibitors of enzymes crucial in disease pathways, such as Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.orgnih.gov

Research has demonstrated that specific N,N-diphenylurea structures can act as inhibitors for carbonic anhydrase isoenzymes, Rho kinase, and have potential as antiviral and anticancer agents. researchgate.netacs.org Marketed anticancer drugs like Sorafenib and Lenvatinib contain the diphenylurea structure, highlighting its importance in oncology. frontiersin.org

In agriculture, certain diphenylurea compounds, such as Thidiazuron (TDZ), exhibit cytokinin-like activity and are used as plant growth regulators. nih.gov More recently, new diphenylurea derivatives have been developed as potent inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins, offering a novel way to modulate plant growth and development in tissue culture. ishs.org The synthesis of substituted diphenylureas is also an area of interest, with researchers exploring efficient and environmentally friendly catalytic methods, such as using solid acid catalysts. tandfonline.com

Research Landscape of 3-Methyl-1,1-diphenylurea: Current Trajectories and Future Prospects

3-Methyl-1,1-diphenylurea, also known as Acardite II, is a specific N,N-disubstituted urea derivative. scbt.comcymitquimica.com Its primary established application in academic and industrial research is as a stabilizer, particularly for thermal propellants. scbt.comchemicalbook.com It also appears in pharmaceutical contexts as a known related compound to the chemotherapy drug Temozolomide (specifically, Temozolomide USP Related Compound B), making it important for analytical and quality control studies within pharmaceutical research. cymitquimica.comchemicalbook.com

The compound is a white to off-white crystalline solid, and its fundamental chemical properties are well-documented. guidechem.comchemdad.com

| Property | Value | Source |

| CAS Number | 13114-72-2 | scbt.com |

| Molecular Formula | C₁₄H₁₄N₂O | scbt.com |

| Molecular Weight | 226.27 g/mol | scbt.com |

| Melting Point | 172-174 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | Needles or grayish-white powder | chemicalbook.comchemdad.com |

| Solubility | Insoluble in water | chemicalbook.comchemdad.com |

Current research trajectories for 3-Methyl-1,1-diphenylurea itself appear to be focused on its established roles. However, the broader interest in diphenylurea derivatives suggests potential future avenues for investigation. researchgate.netguidechem.com Given the known biological activities of structurally related compounds, future research could explore 3-Methyl-1,1-diphenylurea as a scaffold or starting material for synthesizing new derivatives with potential pharmacological or agrochemical applications. guidechem.comdatabridgemarketresearch.com The market for 3-Methyl-1,1-diphenylurea is linked to its use as a chemical intermediate and stabilizer, with growth driven by the plastics and polymers industry. databridgemarketresearch.commarketreportanalytics.com Future prospects may hinge on the exploration of new applications and the development of more efficient or "green" manufacturing processes. databridgemarketresearch.commarketreportanalytics.com

Compound Index

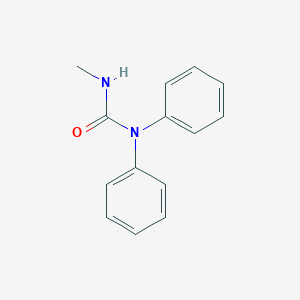

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,1-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFYAZJNDOZIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Record name | 1-METHYL-3,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20641 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025593 | |

| Record name | N'-Methyl-N,N-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-methyl-3,3-diphenylurea appears as needles or grayish-white powder. (NTP, 1992) | |

| Record name | 1-METHYL-3,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20641 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

397 to 401 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | 1-METHYL-3,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20641 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 1-METHYL-3,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20641 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13114-72-2 | |

| Record name | 1-METHYL-3,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20641 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Akardite II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N',N'-diphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-methyl-N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N'-Methyl-N,N-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,1-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N',N'-DIPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR12XN9HWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

339.6 to 342.5 °F (NTP, 1992) | |

| Record name | 1-METHYL-3,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20641 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Innovations for 3 Methyl 1,1 Diphenylurea

Established Synthetic Pathways for 3-Methyl-1,1-diphenylurea

The foundational methods for synthesizing 3-Methyl-1,1-diphenylurea have been well-documented, providing reliable routes to this compound. These methods often involve classical organic reactions that have been refined over time for improved yield and purity.

Alkylation Reactions for 3-Methyl-1,1-diphenylurea Synthesis

Alkylation reactions represent a direct approach to introduce the methyl group onto the urea (B33335) backbone. This typically involves the reaction of a suitable diphenylurea precursor with a methylating agent. While specific details on the direct alkylation to form 3-Methyl-1,1-diphenylurea are not extensively available in the provided search results, the general principle of N-alkylation of ureas is a fundamental concept in organic chemistry.

Approaches Involving Phenylisocyanate and Methylamine (B109427)

A common and effective method for the synthesis of unsymmetrically substituted ureas involves the reaction of an isocyanate with an amine. In the case of 3-Methyl-1,1-diphenylurea, this would conceptually involve the reaction of diphenylamine (B1679370) with methyl isocyanate. One documented procedure details the reaction of 0.5 mole of diphenylamine with 0.53 mole of methyl isocyanate in toluene (B28343), using di-n-butyl phosphate (B84403) as a catalyst. prepchem.com The mixture is heated at 100°C for 10 hours, and after cooling, the product crystallizes and is filtered off. prepchem.com This method has been shown to produce a high yield of 96%. prepchem.com

The reaction between an isocyanate and an amine is a versatile and widely used method for forming urea linkages. nih.govnih.gov The isocyanate, with its electrophilic carbon atom, readily reacts with the nucleophilic amine.

Utilization of Triphosgene (B27547) and Related Carbonyl Sources in Diphenylurea Synthesis

Triphosgene, a solid and safer substitute for the highly toxic phosgene (B1210022) gas, is a versatile reagent for synthesizing ureas. nih.govwikipedia.org It serves as a source of a carbonyl group, which can react with two amine molecules to form a urea linkage. The synthesis of diphenylurea derivatives using triphosgene is a well-established method. acs.orgdergipark.org.tr

The general process involves the reaction of an aniline (B41778) derivative with triphosgene to form an intermediate isocyanate. dergipark.org.tr This isocyanate can then react with another amine to produce an unsymmetrical urea. For instance, the synthesis of 1,3-diphenylurea (B7728601) can be achieved by reacting aniline with triphosgene in acetonitrile. chemicalbook.com The reaction is initially conducted at a low temperature (0-5°C) and then heated to 80°C in the presence of a molecular sieve catalyst. chemicalbook.com This method can result in a high yield (99%) and purity (99.91%). chemicalbook.com While this example describes the synthesis of the parent diphenylurea, the principle can be extended to produce substituted derivatives like 3-Methyl-1,1-diphenylurea by using the appropriate amine precursors.

Other carbonyl sources, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), have also been employed in the synthesis of diphenylurea derivatives. dergipark.org.tr

Curtius Rearrangement in the Synthesis of Diphenylurea Derivatives

The Curtius rearrangement is a powerful reaction for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.govnih.gov The process begins with the conversion of a carboxylic acid to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.org This isocyanate can then be trapped by an amine to yield a urea derivative. wikipedia.orgcommonorganicchemistry.com

This rearrangement proceeds through a concerted intramolecular mechanism, ensuring the retention of the stereochemical configuration of the migrating group. nih.gov The versatility of the Curtius rearrangement allows for the synthesis of a wide array of urea derivatives. For example, an acyl azide can be heated in the presence of an amine to directly form the corresponding urea. commonorganicchemistry.com This method has been utilized in the synthesis of various complex molecules and medicinally important compounds. nih.gov While a specific application for the direct synthesis of 3-Methyl-1,1-diphenylurea was not detailed in the search results, the fundamental reaction provides a viable pathway.

Advanced Synthetic Strategies and Process Optimization

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the application of green chemistry principles and process optimization in the synthesis of diphenylurea derivatives.

Green Chemistry Principles in 3-Methyl-1,1-diphenylurea Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of diphenylurea synthesis, this often involves finding alternatives to toxic reagents like phosgene. The use of triphosgene is a step in this direction, as it is a safer solid substitute. nih.gov

Another green approach is the development of phosgene-free synthetic routes. One such method involves the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) to produce 1,3-diphenylurea. researchgate.net This one-step synthesis can achieve high yields and selectivity, offering a more sustainable alternative to traditional methods. researchgate.net The choice of catalyst and solvent is crucial in determining the reaction's selectivity. researchgate.net

Furthermore, research into solvent-free or more environmentally benign solvent systems is an active area of investigation. For instance, a method for synthesizing diphenylurea from urea and aniline involves heating the reactants under reduced pressure without a solvent, followed by washing the crude product with a fatty alcohol. google.com These approaches align with the goals of green chemistry by minimizing waste and avoiding hazardous materials.

Interactive Data Table: Comparison of Synthetic Methods for Diphenylurea Derivatives

| Synthetic Method | Key Reagents | General Conditions | Advantages | Disadvantages/Considerations | Relevant Citations |

| Phenylisocyanate & Amine | Phenylisocyanate, Amine (e.g., Diphenylamine, Methylamine) | Catalytic, Heating | High yield, Direct formation of urea linkage | Handling of isocyanates | prepchem.com |

| Triphosgene | Triphosgene, Anilines | Two-step (isocyanate formation then reaction with amine), Often requires a catalyst and heating | Safer alternative to phosgene, High yield and purity | Triphosgene is still a hazardous reagent | nih.govacs.orgdergipark.org.trchemicalbook.com |

| Curtius Rearrangement | Carboxylic acid, Azide source (e.g., DPPA), Amine | Thermal or photochemical rearrangement to isocyanate, then reaction with amine | Versatile, Stereospecific | Use of potentially explosive azides | wikipedia.orgnih.govnih.govcommonorganicchemistry.com |

| Reductive Carbonylation | Nitrobenzene, Carbon monoxide, Palladium catalyst | Catalytic, High pressure and temperature | Phosgene-free, High selectivity | Requires specialized equipment for handling CO gas | researchgate.net |

Sustainable Manufacturing Practices for Enhanced Yield and Reduced Environmental Impact

The drive towards green chemistry has significantly influenced the synthesis of urea derivatives, including 3-Methyl-1,1-diphenylurea. Sustainable manufacturing practices focus on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. A key strategy involves the use of greener starting materials. For instance, the conventional synthesis of urea relies on ammonia (B1221849) produced via the energy-intensive Haber-Bosch process. ureaknowhow.comacs.org A more sustainable approach utilizes "green ammonia," which is generated through water electrolysis powered by renewable energy sources like solar or wind. ureaknowhow.comresearchgate.net

Furthermore, carbon dioxide, another crucial reactant, can be sourced from non-fossil-fuel and carbon-neutral origins, such as biomass or direct air capture, to create a more sustainable production cycle. researchgate.net Research into electrochemical methods offers a pathway to bypass the high temperatures and pressures required in traditional urea synthesis, directly converting nitrogen gas and CO2 into urea under ambient conditions. acs.org

Another green approach involves catalyst- and solvent-free reactions. Studies have shown that some urea derivatives can be synthesized in good yields by reacting primary aliphatic amines with CO2 without any catalysts or organic solvents, thereby simplifying the process and reducing chemical waste. rsc.org These principles of utilizing renewable feedstocks, improving energy efficiency, and minimizing waste are central to developing sustainable manufacturing routes for 3-Methyl-1,1-diphenylurea, aiming for higher yields and a significantly lower environmental footprint. rsc.org

Catalytic Approaches in Urea Derivative Synthesis

Catalysis is at the forefront of innovation in the synthesis of urea derivatives, offering pathways to greater efficiency, selectivity, and milder reaction conditions compared to traditional methods. For the synthesis of diphenylurea derivatives, a variety of catalytic systems have been explored.

Palladium-based catalysts, particularly those with diphosphine ligands, have shown high activity and selectivity in the reductive carbonylation of nitrobenzene to produce 1,3-diphenylurea, a related compound. researchgate.net The choice of solvent and the "bite angle" of the phosphine (B1218219) ligands are critical in directing the reaction towards the desired urea product. researchgate.net Electrocatalysis represents another promising frontier. Heterostructured copper-bismuth (Cu-Bi) bimetallic catalysts have been designed for urea electrosynthesis, demonstrating high Faradaic efficiency. acs.org Similarly, theoretical and experimental studies have identified nickel-based single-atom catalysts (Ni-N₃B) as highly effective for the electrochemical co-reduction of carbon dioxide and nitrate (B79036) to form urea. nih.gov These catalysts work by creating "integrative catalytic pairs" that synergistically enhance the activation of reactants and facilitate the crucial C-N bond formation. nih.gov

Solid-phase synthesis offers a streamlined method for producing N,N'-disubstituted ureas. This technique involves trapping isocyanates, generated via the Curtius rearrangement of a carboxylic acid, with resin-bound amines. nih.gov The final urea product can then be cleaved from the solid support in excellent purity. nih.gov Furthermore, heterogeneous catalysts like nanosilica-bonded sulfonic acid have been developed for the efficient, one-pot synthesis of 1,1'-(arylmethylene)diureas. researchgate.net These catalytic innovations are pivotal in advancing the synthesis of complex urea derivatives like 3-Methyl-1,1-diphenylurea.

Characterization of Synthesized 3-Methyl-1,1-diphenylurea and Intermediates

The definitive identification and verification of synthesized 3-Methyl-1,1-diphenylurea and its reaction intermediates rely on a suite of advanced analytical techniques. Spectroscopic and crystallographic methods provide unambiguous evidence of molecular structure, purity, and conformation.

Spectroscopic Characterization Techniques in Synthetic Verification (e.g., ¹H NMR, FT-IR, EDS, DTA, ¹³C NMR, MS)

Spectroscopic techniques are indispensable for confirming the successful synthesis of 3-Methyl-1,1-diphenylurea. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum of a diphenylurea derivative, characteristic signals would appear for the aromatic protons of the two phenyl groups and the protons of the methyl group. nih.gov Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon. nih.gov

Table 1: Representative NMR Data for Diphenylurea Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 8.3 - 8.8 | NH proton |

| ¹H | 6.8 - 7.6 | Aromatic (Ar-H) protons |

| ¹H | ~3.7 | OCH₃ protons (on substituted ring) |

| ¹³C | 154 - 156 | Carbonyl (C=O) carbon |

| ¹³C | 114 - 140 | Aromatic carbons |

| ¹³C | ~55 | OCH₃ carbon (on substituted ring) |

Note: Data is representative of substituted diphenylurea structures and serves as an illustrative example. nih.govfrontiersin.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a diphenylurea would be characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically around 1630-1660 cm⁻¹. Other key peaks include N-H stretching vibrations (around 3300 cm⁻¹) and C-N stretching bands. nih.gov Analysis of the FT-IR spectra of related compounds like 1,3-diphenylurea helps in assigning these vibrational modes. nih.gov

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nist.gov The mass spectrum of 1,1-diphenylurea, an isomer of the title compound, shows a clear molecular ion peak corresponding to its molecular weight. nist.gov For 3-Methyl-1,1-diphenylurea, the expected molecular ion peak would confirm its elemental composition (C₁₄H₁₄N₂O). drugbank.com

Energy-Dispersive X-ray Spectroscopy (EDS) and Differential Thermal Analysis (DTA) : While less common for routine characterization of organic molecules, EDS can be used to determine the elemental composition, particularly in composites or when inorganic catalysts are used in the synthesis. DTA can be employed to study the thermal properties of the compound, such as its melting point and thermal stability.

Crystallographic Analysis via X-ray Single-Crystal Diffraction

X-ray single-crystal diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for 3-Methyl-1,1-diphenylurea is not detailed in the provided context, analysis of closely related N,N'-disubstituted ureas, such as N,N′-diethyl-N,N′-diphenylurea, illustrates the power of this technique. researchgate.net For such a compound, X-ray diffraction analysis would determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). The refinement of the crystal structure leads to a final R-value, which indicates the agreement between the experimental data and the final structural model. researchgate.net

This analysis reveals key conformational details, such as the planarity of the amide groups and the relative orientation of the phenyl rings with respect to the carbonyl oxygen. researchgate.net This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules, which is vital for its application in various fields.

Table 2: Illustrative Crystallographic Data for a Substituted Diphenylurea Derivative (N,N′-Diethyl-N,N′-Diphenylurea)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.42 |

| b (Å) | 16.86 |

| c (Å) | 10.66 |

| β (°) | 125.6 |

| Molecules per unit cell (Z) | 4 |

Data from the analysis of N,N′-diethyl-N,N′-diphenylurea and serves as an illustrative example. researchgate.net

Advanced Applications and Functional Roles of 3 Methyl 1,1 Diphenylurea

Role as a Chemical Intermediate and Reagent

As a versatile chemical intermediate, 3-Methyl-1,1-diphenylurea is integral to the synthesis of a wide array of organic compounds. Its market is primarily driven by its applications in the pharmaceutical, agrochemical, and specialty chemical sectors, where it serves as a crucial building block to enhance the functionality of various products. frontiersin.orgchemicalbook.comdatabridgemarketresearch.com

3-Methyl-1,1-diphenylurea is extensively utilized as a key intermediate in the production of pharmaceuticals and agrochemicals. databridgemarketresearch.com In the pharmaceutical industry, it plays a significant role in the synthesis of several therapeutic agents. databridgemarketresearch.com Notably, it is listed as "Temozolomide USP Related Compound B," indicating its use as a reference standard or an intermediate in the synthesis of Temozolomide, an alkylating agent used in the treatment of certain brain cancers. chemicalbook.comscbt.com Its deuterated form, 3-Methyl-d3-1,1-diphenylurea, is specifically used as an intermediate in the synthesis of labelled Temozolomide-d3.

The compound's utility extends to the development of antifungal medications, where it is an essential component in the formulation of effective treatments for fungal infections. chemicalbook.comdatabridgemarketresearch.com The rising global demand for treatments against infectious diseases consequently fuels the demand for such specialized chemical intermediates. databridgemarketresearch.com

In the agricultural sector, 3-Methyl-1,1-diphenylurea is employed in the formulation of crop protection products. databridgemarketresearch.com It has been identified as a fungicide and herbicide, helping to control a variety of plant pathogens and weeds. guidechem.commedchemexpress.com

| Sector | Specific Application | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate in the synthesis of antifungal drugs | chemicalbook.comdatabridgemarketresearch.com |

| Pharmaceuticals | Related compound/intermediate for Temozolomide (anticancer drug) | chemicalbook.comscbt.com |

| Agrochemicals | Component in crop protection products (fungicide, herbicide) | databridgemarketresearch.comguidechem.commedchemexpress.com |

| Specialty Chemicals | General intermediate for enhancing product functionality | frontiersin.orgdatabridgemarketresearch.com |

The structure of 3-Methyl-1,1-diphenylurea, containing both N-methyl and N-diphenyl groups attached to a central carbonyl, provides a platform for various chemical transformations. It is considered a versatile reagent for introducing methyl and phenyl moieties into different molecules. guidechem.com The reactivity of urea (B33335) derivatives often centers on nucleophilic substitution at the carbonyl carbon. psu.eduresearchgate.net In such reactions, the tendency of a group to act as a leaving group is influenced by its basicity. psu.edu The presence of both methylamine (B109427) and diphenylamine (B1679370) fragments within the same molecule allows for differential reactivity, which can be exploited in organic synthesis. The general reactivity of amides and ureas includes reactions with dehydrating agents to form corresponding nitriles or reactions with strong reducing agents. chemicalbook.com

Stabilization Mechanisms in Energetic Materials Research

In the field of energetic materials, 3-Methyl-1,1-diphenylurea, commonly known by its industrial name Akardite II, is a well-established stabilizer, particularly for nitrocellulose-based propellants. scbt.comresearchgate.net The primary function of a stabilizer is to inhibit the autocatalytic decomposition of nitrate (B79036) esters, which releases nitrogen oxides (NOx) and heat, thereby extending the service life and ensuring the safety of these materials. at.uaresearchgate.net

This compound is incorporated into propellant formulations to slow down their natural decomposition process. researchgate.netat.ua Its effectiveness has been compared with other common stabilizers like Ethyl Centralite (EC), Diphenylamine (DPA), and N-Methyl-p-Nitroaniline (MNA). Studies involving artificial aging have shown that propellant compositions stabilized with this compound and Ethyl Centralite are less affected by aging compared to those stabilized with DPA and MNA. researchgate.net This highlights its crucial role in maintaining the chemical stability and safety of triple-base propellants over long-term storage. researchgate.net

The stabilization mechanism of 3-Methyl-1,1-diphenylurea involves scavenging NOx radicals that are produced during the decomposition of nitrate esters. researchgate.netat.ua This process terminates the exothermic, autocatalytic reaction chain. researchgate.net The reaction of this compound with nitrogen oxides is complex, generating a series of "daughter products," including various nitro and nitroso derivatives such as N-NO-AK-II, 2-NO₂-AK-II, and 4-NO₂-AK-II. researchgate.netat.ua These derivatives can also play a role in the ongoing stabilization process. at.ua

Theoretical studies have further illuminated the interaction between the stabilizer and the energetic material. Calculations of molecular surface electrostatic potential energy have shown that methyl diphenyl urea has a more significant negative electrostatic potential compared to other stabilizers like triphenylamine (B166846) (TPA) and dimethyl diphenyl urea (C2). This suggests a stronger intermolecular binding capability with glycerol (B35011) trinitrate, a common component of propellants, leading to superior inhibition of nitrate decomposition.

| Property | Description | Reference |

|---|---|---|

| Primary Function | Scavenges nitrogen oxides (NOx) to inhibit autocatalytic decomposition of nitrocellulose propellants. | researchgate.netat.ua |

| Mechanism | Reacts with NOx to form a range of nitro and nitroso "daughter products". | researchgate.net |

| Key Advantage | Reduced basicity compared to aniline-based stabilizers, which minimizes propellant saponification. | at.ua |

| Intermolecular Interaction | Exhibits strong intermolecular binding with nitrate esters (e.g., glycerol trinitrate) due to favorable electrostatic potential. | N/A |

Analytical Methodologies for 3 Methyl 1,1 Diphenylurea and Its Derivatives

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental in the analysis of 3-Methyl-1,1-diphenylurea, providing powerful tools for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are prominently utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances Determination (e.g., in Temozolomide and Tribenuron-methyl)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 3-Methyl-1,1-diphenylurea and determining the presence of related substances in various matrices. Its application is particularly notable in the quality control of pharmaceuticals like Temozolomide and herbicides such as Tribenuron-methyl (B105370).

In the context of Temozolomide, an antitumor agent, 3-Methyl-1,1-diphenylurea can be a process-related impurity. google.com HPLC methods are developed to separate Temozolomide from its potential impurities, including 3-Methyl-1,1-diphenylurea, to ensure the safety and efficacy of the final drug product. google.com These methods are validated for specificity, linearity, accuracy, and precision to meet stringent regulatory requirements. asianpubs.orgnih.gov For instance, a reverse-phase HPLC (RP-HPLC) method might use a C18 column with a mobile phase consisting of an acetate (B1210297) buffer and methanol (B129727) to achieve separation, with UV detection at a specific wavelength like 254 nm or 330 nm. asianpubs.orgnih.gov

Similarly, in the analysis of the sulfonylurea herbicide Tribenuron-methyl, 3-Methyl-1,1-diphenylurea (also referred to as DPMU) is often used as an internal standard in the HPLC method for quantification. fao.org A reversed-phase HPLC method using an RP-18 column with a methanol-water mobile phase allows for the separation and simultaneous estimation of Tribenuron-methyl and its metabolites. nih.govresearchgate.net The use of an internal standard like 3-Methyl-1,1-diphenylurea helps to improve the accuracy and reproducibility of the quantification.

Table 1: Examples of HPLC Conditions for Analysis Involving Diphenylurea Derivatives

| Analyte/Matrix | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Temozolomide | RP-C18 (250 mm x 4.6 mm, 5 µm) | Acetate buffer:Methanol (75:25 v/v) | 1 mL/min | UV at 254 nm | asianpubs.org |

| Temozolomide (in biological matrices) | C18 | Methanol:Acetic acid 0.5% (30:70, v/v) | 1.1 mL/min | UV at 330 nm | nih.gov |

| Tribenuron-methyl & metabolites | RP-18 | Methanol:Water (60:40, v/v) | Not specified | UV at 230 nm | researchgate.net |

High Performance Thin Layer Chromatography (HPTLC) for Screening and Quantification of Diphenylurea Stabilizers

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable planar chromatographic technique used for the screening and quantification of diphenylurea stabilizers, including derivatives like 1,3-diethyl-1,3-diphenylurea (B122622) (Centralite 1) and 1,3-dimethyl-1,3-diphenylurea (B3024074) (Centralite 2), in materials such as nitrocellulose-based propellants. researchgate.netlupinepublishers.comlupinepublishers.com These stabilizers are added to prevent the autocatalytic decomposition of the propellant. rsc.orgrsc.org

HPTLC offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. lupinepublishers.com For qualitative analysis, the identification of stabilizers is achieved by comparing the retardation factor (Rf) values of the spots in the sample to those of known standards. lupinepublishers.com Quantitative analysis can be performed by densitometric scanning of the developed plates. researchgate.net

Research has shown that HPTLC can be successfully used to determine the content of stabilizers in aged propellants, providing crucial information about their remaining stability. researchgate.netacademicjournals.org The method often involves using a mobile phase mixture, such as toluene (B28343) and acetone, to achieve separation on silica (B1680970) gel HPTLC plates. researchgate.netlupinepublishers.com Studies have demonstrated a good correlation between the results obtained by HPTLC and HPLC, confirming the utility of HPTLC for quantitative purposes, with deviations reported to be as low as 0.04%. lupinepublishers.com

Table 2: Reported Rf Values for Diphenylurea Stabilizers using HPTLC

| Stabilizer | Mobile Phase | Rf Value | Reference |

|---|---|---|---|

| Centralite 1 (1,3-diethyl-1,3-diphenylurea) | Toluene:Acetone (9:1) | 0.58 | researchgate.net |

| Centralite 2 (1,3-dimethyl-1,3-diphenylurea) | Toluene:Acetone (9:1) | 0.51 | researchgate.net |

| Akardite II (1-methyl-3,3-diphenylurea) | Not Specified | Not Specified | lupinepublishers.com |

Advanced Spectroscopic and Thermogravimetric Analysis in Research

Beyond chromatographic techniques, advanced spectroscopic and thermogravimetric methods provide deeper insights into the molecular structure and elemental makeup of 3-Methyl-1,1-diphenylurea.

Application of Nuclear Magnetic Resonance (NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 3-Methyl-1,1-diphenylurea and its derivatives. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the identity and structure of synthesized compounds. fao.orgdergipark.org.tr

¹H NMR spectroscopy provides detailed information about the number and types of protons in the molecule, as well as their chemical environment. For instance, the spectrum of a diphenylurea derivative would show distinct signals for the aromatic protons on the phenyl rings and the protons of the methyl group. rsc.orguva.nl The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) are all used to piece together the molecular structure. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the number of carbon atoms and their hybridization state (e.g., sp², sp³). rsc.orgrsc.orguva.nl The chemical shift of the carbonyl carbon is a particularly characteristic feature in the ¹³C NMR spectrum of urea (B33335) derivatives. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. dergipark.org.tr For 3-Methyl-1,1-diphenylurea, the FT-IR spectrum provides a unique molecular fingerprint, characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. fao.orgresearchgate.net

Key characteristic absorption bands for a diphenylurea derivative include:

N-H stretching: The vibration of the N-H bond, typically appearing in the region of 3200-3400 cm⁻¹. dergipark.org.tr

C=O stretching: The strong absorption of the carbonyl group (urea) is a prominent feature, usually found in the range of 1630-1680 cm⁻¹.

C-N stretching: Vibrations of the carbon-nitrogen bonds.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aromatic C=C bending: Vibrations within the phenyl rings, seen in the fingerprint region (below 1500 cm⁻¹).

Researchers use FT-IR to confirm the synthesis of the target molecule and to study interactions, such as how stabilizers like phenylurea derivatives interact with acidic gases produced during propellant decomposition. rsc.org

X-ray Energy Dispersive Spectroscopy (EDS) for Elemental Composition Analysis

X-ray Energy Dispersive Spectroscopy (EDS or EDX), often coupled with a Scanning Electron Microscope (SEM), is a powerful technique for determining the elemental composition of a sample. nanoanalytics.comrsc.org The method works by bombarding the sample with a focused electron beam, which causes the atoms in the sample to emit characteristic X-rays. nanoanalytics.com The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental analysis. nanoanalytics.comrsc.org

In the analysis of materials containing 3-Methyl-1,1-diphenylurea, EDS can confirm the presence of the expected elements: carbon (C), nitrogen (N), and oxygen (O). researchgate.net This technique is particularly useful for microanalysis, providing elemental information from very small areas of a sample. nanoanalytics.com One study analyzing methyl diphenyl urea reported the elemental mass fractions of C, N, and O to be 79.20%, 13.20%, and 7.54%, respectively, which closely matches the theoretical values. researchgate.net While EDS does not provide information about the chemical bonding or molecular structure, it serves as a valuable complementary technique to confirm the elemental makeup of the synthesized compound. researchgate.netnih.gov

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) in Compound Stability Assessments

The thermal stability of chemical compounds is a critical parameter, particularly for materials like 3-Methyl-1,1-diphenylurea which are utilized as stabilizers in energetic materials such as propellants. chemicalbook.comscbt.com Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating the thermal behavior and stability of such compounds.

DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing exothermic or endothermic events like melting, crystallization, and decomposition. TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time, quantifying mass loss associated with decomposition or volatilization.

For 3-Methyl-1,1-diphenylurea, thermal analysis is often conducted to assess its compatibility and stabilizing effect on other materials. For instance, studies have employed DTA to evaluate the compatibility of this stabilizer with nitrocellulose. echemi.com In such analyses, the mixture is heated at a controlled rate, and the resulting DTA curve is monitored for decomposition peaks. A study evaluating a series of stabilizers found that the DTA curves for samples containing nitrocellulose and stabilizers like 3-methyl-1,1-diphenylurea exhibited a single decomposition peak. The temperature difference in the exothermic peak between the pure nitrocellulose and the stabilized samples was minimal (only 2°C), which indicates good compatibility between the stabilizer and the nitrocellulose. echemi.com

Thermogravimetric analysis has been used to explore the effect of different stabilizers on the thermal decomposition of nitrate (B79036) propellants. sigmaaldrich.comgrafiati.com In one study, the chemical stability of methyldiphenylurea was assessed by monitoring its weight loss over 30 days. The results showed a weight loss of less than 0.1%, demonstrating its high chemical stability. sigmaaldrich.comgrafiati.com The inherent thermal properties of 3-Methyl-1,1-diphenylurea contribute to its function as a stabilizer. The compound has a reported melting point range of 172-174 °C and is noted to decompose upon boiling. chemicalbook.comsigmaaldrich.comchemsrc.com

The table below summarizes the key thermal properties and findings for 3-Methyl-1,1-diphenylurea from stability assessments.

| Property | Value/Finding | Analysis Method | Reference |

| Melting Point | 172-174 °C (lit.) | Not specified | chemicalbook.comsigmaaldrich.comchemsrc.com |

| Boiling Point | Decomposes | Not specified | echemi.com |

| Compatibility with Nitrocellulose | Good (Exothermic peak difference of 2°C) | DTA | echemi.com |

| Chemical Stability | < 0.1% weight loss in 30 days | TGA | sigmaaldrich.comgrafiati.com |

Method Validation and Robustness for Research Applications

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. scbt.com For research applications involving 3-Methyl-1,1-diphenylurea, particularly in its role as an internal standard, method validation and robustness are critical to ensure reliable and reproducible results. fao.orgchromatographyonline.com The International Council for Harmonisation (ICH) provides guidelines for validation, which typically include assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness. scbt.comchromatographyonline.com

3-Methyl-1,1-diphenylurea, also referred to as DPMU, is utilized as an internal standard in validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of other compounds, such as the herbicide tribenuron-methyl. fao.orgchromatographyonline.com In these methods, a known concentration of 3-Methyl-1,1-diphenylurea is added to both standard and sample solutions to correct for variations in injection volume and other potential errors. chromatographyonline.com The validation of such a method would confirm that the analytical procedure for tribenuron-methyl, using DPMU as the internal standard, is specific, linear, and precise. fao.org

For example, a validated CIPAC (Collaborative International Pesticides Analytical Council) method for tribenuron-methyl uses RP-HPLC with DPMU as an internal standard. fao.org The validation of this method ensures its reliability for quality control and regulatory purposes.

The table below outlines the typical parameters for a validated HPLC method using 3-Methyl-1,1-diphenylurea as an internal standard, based on its application in the analysis of agricultural chemicals. fao.orgchromatographyonline.comchromatographyonline.com

| Parameter | Description | Example Application (Analysis of Diuron) | Reference |

| Analyte | Diuron | Diuron standards: 0.75 to 1.25 mg/mL | chromatographyonline.comchromatographyonline.com |

| Internal Standard (IS) | 3-Methyl-1,1-diphenylurea | IS concentration: 1 mg/mL | chromatographyonline.comchromatographyonline.com |

| Technique | Reversed-Phase HPLC | Acetonitrile/water mobile phase | chromatographyonline.com |

| Validation: Linearity | Calibration curve is plotted for the ratio of analyte peak area to IS peak area against the ratio of analyte amount to IS amount. | A linear calibration curve is used for quantification. | fao.orgchromatographyonline.com |

| Validation: Precision | Calculated based on replicate preparations and injections, reported as standard deviation. | Standard deviations of calculated percent recoveries were determined from eight individually prepared samples. | chromatographyonline.comchromatographyonline.com |

| Validation: Specificity | The method can unequivocally assess the analyte in the presence of other components. | Re-validated with respect to specificity. | fao.org |

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. chromatographyonline.comchromatographyonline.com Robustness testing is typically performed during method development by varying factors such as mobile phase composition, pH, column temperature, and flow rate. chromatographyonline.com

The following table illustrates the factors that would be investigated in a robustness test for an HPLC method.

| Factor Varied | Levels of Variation | Potential Effect on Results | Reference |

| Mobile Phase Composition | ± 2% organic solvent | Retention time shifts, changes in resolution | chromatographyonline.comnih.gov |

| pH of Mobile Phase Buffer | ± 0.2 units | Peak shape changes, retention time shifts | chromatographyonline.com |

| Column Temperature | ± 5 °C | Retention time shifts, changes in selectivity | chromatographyonline.com |

| Flow Rate | ± 10% | Proportional changes in retention times | chromatographyonline.comjchr.org |

| Wavelength of Detection | ± 2 nm | Changes in response/sensitivity | researchgate.net |

| Column Manufacturer/Lot | Different lots or manufacturers | Selectivity and retention time changes | chromatographyonline.com |

By systematically evaluating these parameters, the critical factors that may impact method performance are identified, and appropriate system suitability test (SST) limits can be established to ensure the method's ongoing performance. chromatographyonline.com

Computational and Theoretical Investigations of 3 Methyl 1,1 Diphenylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Methyl-1,1-diphenylurea at the electronic level. These methods offer a powerful lens through which to view its molecular geometry, energetic landscapes, and electronic distributions.

Density Functional Theory (DFT) Applications in Molecular Structure, Stability, and Reactivity

Density Functional Theory (DFT) has become a principal tool for investigating the molecular structure and properties of urea (B33335) derivatives. For compounds related to 3-Methyl-1,1-diphenylurea, such as N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea, DFT calculations have been instrumental in understanding their conformational preferences. nih.govresearchgate.net Studies have shown that the stability of different conformers (e.g., cis-trans, trans-trans, cis-cis) is highly dependent on the substitution pattern and the surrounding environment. nih.govresearchgate.net For instance, in the gas phase, N,N'-diphenylurea predominantly adopts cis-trans and trans-trans conformations, while the cis-cis conformation is favored for N,N'-dimethyl-N,N'-diphenylurea. nih.gov In solution, the conformational behavior can shift, with N,N'-dimethyl-N,N'-diphenylurea exhibiting dynamic fluctuations between cis-cis and cis-trans forms. nih.gov These findings suggest that 3-Methyl-1,1-diphenylurea likely exhibits a complex conformational landscape influenced by the interplay of its methyl and diphenyl substituents.

The general chemical stability of 3-Methyl-1,1-diphenylurea has been noted as stable under recommended storage conditions. chemsrc.com Its reactivity profile is characteristic of an amide. chemicalbook.com DFT can be used to further probe its reactivity through the calculation of various descriptors. For example, the analysis of the molecule's electrostatic potential can predict sites susceptible to electrophilic or nucleophilic attack.

A study on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea utilized DFT (B3LYP/6-311G(d,p)) to determine and characterize its molecular and electronic structure properties, demonstrating the utility of this method for complex diphenylurea derivatives. dergipark.org.tr Similar applications to 3-Methyl-1,1-diphenylurea would provide precise data on its bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of its most stable geometric arrangement.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Energetics

Ab initio and semi-empirical methods provide alternative and complementary approaches to DFT for studying the electronic structure and energetics of molecules.

Ab initio methods , which are based on first principles without experimental parameterization, offer a high level of theory. For instance, ab initio MP2 calculations on 1,3-diphenylurea (B7728601) have been used to investigate its structural stability. These calculations predicted that the near-planar cis-trans conformer is lower in energy by approximately 1.5 kcal/mol compared to the cis-cis conformer observed in the X-ray crystal structure. researchgate.net The application of such high-level calculations to 3-Methyl-1,1-diphenylurea would yield highly accurate energetic information, crucial for understanding its conformational preferences and reaction thermodynamics.

Semi-empirical methods , while less computationally intensive, are valuable for exploring the properties of large molecules. wikipedia.orgucsb.edu These methods use parameters derived from experimental data to simplify calculations. wikipedia.orgucsb.edu A study on new arylated-diphenylurea analogues employed the semi-empirical PM7 Hamiltonian computational method to investigate their conformational analysis. researchgate.net The AM1 semi-empirical method has also been noted to provide reasonable results for predicting molecular conformations of urea derivatives. researchgate.net For 3-Methyl-1,1-diphenylurea, semi-empirical methods like PM7 or AM1 could be efficiently used to perform initial conformational searches and to study trends in electronic properties across a series of related compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. ekb.eg The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net

For a substituted phenylpyrazole, DFT calculations have been used to compute the HOMO and LUMO energies and the corresponding energy gap. researchgate.net The introduction of substituent groups can significantly affect the energies of these frontier orbitals. rsc.org In the case of 3-Methyl-1,1-diphenylurea, the electron-donating methyl group and the electron-withdrawing phenyl groups would influence the distribution and energies of the HOMO and LUMO. Theoretical calculations would likely show the HOMO localized on the more electron-rich parts of the molecule, while the LUMO would be situated on the electron-deficient regions. A quantitative analysis of the HOMO-LUMO gap for 3-Methyl-1,1-diphenylurea would provide valuable information on its electronic transitions and its propensity to engage in chemical reactions.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a large gap indicates high stability and low reactivity. |

Potential Energy Surface (PES) Mapping and Conformational Analysis

Potential Energy Surface (PES) mapping is a powerful computational technique used to explore the conformational landscape of a molecule and to identify its stable conformers and the energy barriers between them. uni-muenchen.deresearchgate.net A relaxed PES scan involves systematically changing a specific structural parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. researchgate.net

Theoretical studies on N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea have revealed the existence of multiple stable conformations, with the relative energies being sensitive to the substitution pattern. nih.govresearchgate.net For example, a study on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea involved a PES scan to determine the molecule's stability by rotating a key dihedral angle. dergipark.org.tr This analysis helped in identifying the global and local minimum energy conformations.

For 3-Methyl-1,1-diphenylurea, a PES scan focusing on the rotation around the N-C(O) and N-phenyl bonds would be particularly informative. This would allow for the identification of the most stable conformations and the determination of the rotational energy barriers. Such an analysis would provide a detailed understanding of the molecule's flexibility and the dynamic equilibrium between its different spatial arrangements.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of 3-Methyl-1,1-diphenylurea with biological macromolecules, offering insights into its potential as a bioactive agent.

Molecular Docking Studies for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.govd-nb.info This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Numerous studies have demonstrated the utility of molecular docking for various diphenylurea derivatives, highlighting their potential to interact with a range of biological targets. For instance, Schiff bases of 1,3-diphenylurea derivatives have been investigated as inhibitors of the SARS-CoV-2 spike protein. nih.govd-nb.inforesearchgate.net These studies revealed that the compounds fit well into the receptor-binding domain (RBD) of the spike protein, with docking scores indicating favorable interactions. nih.govd-nb.info

In another example, novel N,N-diphenylurea derivatives have been studied as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immunotherapy. frontiersin.org Molecular docking helped to elucidate the binding modes and the potential of these compounds to interact with the heme group in the active site of IDO1. frontiersin.org Furthermore, 1,3-diphenylurea derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes. nih.gov Kinetic and molecular docking studies revealed a competitive mode of inhibition and strong binding interactions with key residues in the active site of the enzyme. nih.gov

Given these precedents, molecular docking studies of 3-Methyl-1,1-diphenylurea could be performed against various receptors to explore its potential biological activities. Such studies would involve preparing the 3D structure of the molecule and docking it into the binding sites of target proteins. The results would be analyzed in terms of docking scores and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions formed between the ligand and the receptor. This would provide valuable hypotheses about its potential therapeutic applications that could be further validated by experimental studies.

Table 2: Examples of Molecular Docking Studies on Diphenylurea Derivatives

| Diphenylurea Derivative | Biological Target | Key Findings |

|---|---|---|

| Schiff bases of 1,3-diphenylurea | SARS-CoV-2 spike protein | Good fit in the receptor-binding domain with favorable docking scores. nih.govd-nb.info |

| N,N-diphenylurea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potential to interact with the heme group in the active site. frontiersin.org |

| 1,3-diphenylurea derivatives | α-glucosidase | Competitive inhibition and strong binding interactions with active site residues. nih.gov |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations allow researchers to observe the dynamic behavior of 3-Methyl-1,1-diphenylurea and assess the stability of complexes it may form with other molecules, such as biological receptors.

In studies of related 1,3-diphenylurea derivatives, MD simulations have been crucial in understanding their potential as therapeutic agents. For instance, simulations of Schiff bases of 1,3-diphenylurea derivatives targeting the SARS-CoV-2 spike protein have been performed for 150 nanoseconds. nih.gov These simulations revealed that the complex formed between the diphenylurea derivative and the protein's receptor-binding domain (RBD) remained stable, indicating a strong and persistent interaction. nih.gov The stability is a key indicator of the compound's potential efficacy as an inhibitor.

The dynamic behavior and stability within a biological target are often quantified using parameters like the root-mean-square deviation (RMSD) of the atoms from their initial positions. In simulations involving diphenylurea derivatives, low RMSD values for the compound when bound to a protein suggest that it fits well within the binding site and maintains a stable conformation, which is essential for its inhibitory action. nih.govresearchgate.net Such studies provide a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the molecular complex. nih.gov While these studies are on derivatives, the core diphenylurea structure's dynamics provide a foundational understanding applicable to 3-Methyl-1,1-diphenylurea.

Table 1: Molecular Docking and Simulation Data for Diphenylurea Derivatives This table presents data from related diphenylurea compounds to illustrate the application of these computational methods.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability Finding | Source |

|---|---|---|---|---|---|

| Schiff Base of 1,3-diphenylurea (Compound 3a) | SARS-CoV-2 Spike Protein (6MOJ) | -5.60 | Not specified | Strong stability observed over 150 ns simulation. | nih.gov |

| 1,3-diphenylurea-clubbed imine (Compound 3m) | α-glucosidase | Not specified (IC50 = 16.12 µM) | Asp352, Glu277 | Stable hydrogen bond and hydrophobic interactions observed in docking pose. | nih.gov |

| 1,3-diphenylurea-clubbed imine (Compound 3i) | α-glucosidase | Not specified (IC50 = 16.37 µM) | Asp352, Glu277 | Binding mode similar to compound 3m, indicating stable interactions. | nih.gov |

Electrostatic Potential Surface (MEP) Analysis for Reactivity and Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting a molecule's reactivity and how it will interact with other molecules. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential).

For diphenylurea derivatives, MEP analysis helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. dergipark.org.tr The regions of negative potential, typically found around electronegative atoms like oxygen and nitrogen, are prone to attract electrophiles or participate in hydrogen bonding as acceptors. Conversely, positive potential regions, often located around hydrogen atoms attached to nitrogen (N-H groups), are susceptible to nucleophilic attack and can act as hydrogen bond donors. dergipark.org.trias.ac.in

In a study on methyl diphenyl urea used as a stabilizer for propellants, MEP calculations were used to understand its interaction with glycerol (B35011) trinitrate. researchgate.net The analysis showed that methyl diphenyl urea has a significant negative electrostatic potential, which enhances its binding ability with glycerol trinitrate molecules and improves its stabilizing effect. researchgate.net This demonstrates how MEP analysis can be used to predict the interaction and performance of 3-Methyl-1,1-diphenylurea in various applications. The distribution of electrostatic potential across the molecule is a key determinant of its noncovalent bonding behavior, which is fundamental to its function in both chemical and biological systems. ias.ac.in

Table 2: MEP Analysis Findings for Diphenylurea and Related Compounds

| Compound/Region | MEP Characteristic | Predicted Interaction | Source |

|---|---|---|---|

| Diphenylurea N-H groups | Positive Potential | Hydrogen bond donor site. | dergipark.org.tr |

| Diphenylurea Carbonyl Oxygen (C=O) | Negative Potential | Hydrogen bond acceptor site, interaction with electrophiles. | dergipark.org.tr |

| Methyl Diphenyl Urea Surface | Large Negative Potential Energy | Stronger intermolecular binding with glycerol trinitrate. | researchgate.net |

| Anisole (related aromatic) | Negative regions above/below ring and near oxygen | Interaction with electrophiles at the ring and heteroatom. | ias.ac.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence a compound's activity, QSAR models can be used to predict the efficacy of new, unsynthesized molecules and to guide the design of more potent analogs.

For diphenylurea derivatives, QSAR studies have been employed to understand what structural features are important for their various biological activities, such as anticancer and enzyme inhibitory effects. researchgate.net These models often use a range of descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, to build a predictive model.

Environmental Fate, Ecotoxicology, and Risk Assessment of 3 Methyl 1,1 Diphenylurea in a Research Context

The compound 3-Methyl-1,1-diphenylurea, also known as Akardite II, is utilized as a stabilizer in propellants and has applications as a fungicide and herbicide. eastharbourgroup.comscbt.comresearchgate.net Its introduction into the environment necessitates a thorough understanding of its persistence, mobility, and potential ecological impact. Research into its environmental behavior focuses on its degradation pathways, transport mechanisms, and ecotoxicological profile, often employing both experimental data and predictive modeling.

Advanced Topics and Future Research Directions

Emerging Applications and Unexplored Biological Potentials of 3-Methyl-1,1-diphenylurea Analogs

While 3-Methyl-1,1-diphenylurea itself is primarily known for its use as a stabilizer in propellants and as an intermediate in agrochemical and pharmaceutical synthesis, its structural analogues are at the forefront of discovering new biological activities. databridgemarketresearch.comeastharbourgroup.comscbt.com Researchers are modifying the core diphenylurea structure to explore a vast landscape of therapeutic and agricultural potentials.

Anticancer Research: A significant area of investigation is in oncology. Diphenylurea derivatives have been designed as potent inhibitors of key signaling pathways in cancer. For instance, novel 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives have been synthesized and identified as dual inhibitors of c-MET and VEGFR-2, two receptors implicated in tumor growth and angiogenesis. nih.gov One promising compound from this series, APPU2n, not only showed potent inhibition of these receptors but also demonstrated in vivo efficacy in reducing tumor mass in a mouse model. nih.gov Another study focused on synthesizing diphenylurea-linked 1,2,3-triazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. frontiersin.org Compound 3g from this series exhibited a noteworthy inhibitory effect on IDO1. frontiersin.org

Antidiabetic Properties: The diphenylurea scaffold is also being explored for its potential in managing diabetes. Researchers have synthesized Schiff base derivatives of 1,3-diphenylurea and screened them for α-glucosidase inhibition. nih.govrsc.org This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help control blood glucose levels. rsc.org Several synthesized compounds showed potent inhibition of α-glucosidase, with IC50 values significantly lower than the marketed drug acarbose, highlighting their potential as new antidiabetic agents. nih.gov

Antimicrobial and Antiviral Activities: The versatility of the diphenylurea structure extends to combating infectious diseases. Diarylureas have been investigated as a new class of antimicrobials. Studies have identified compounds with significant activity against pathogenic bacteria like Mycobacterium tuberculosis and Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Furthermore, some derivatives have shown potential as inhibitors of HIV-1 protease. frontiersin.org

Agricultural Innovations: In agriculture, research has moved beyond the traditional herbicidal use of urea (B33335) compounds. eastharbourgroup.comresearchgate.net Diphenylurea derivatives have been identified as potent inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades the plant hormone cytokinin. researchgate.net By inhibiting this enzyme, these compounds can enhance plant growth, stimulate shoot regeneration in tissue culture, and potentially increase crop yields, opening new avenues for agricultural biotechnology. researchgate.net

| Analog Class | Target | Potential Application | Key Findings |

| 1,3-Diphenylurea Appended Aryl Pyridines | c-MET, VEGFR-2 | Anticancer | Compound 2n reduced tumor volume and mass in vivo. nih.gov |

| Diphenylurea-linked 1,2,3-Triazoles | IDO1 | Cancer Immunotherapy | Compound 3g showed an IC50 value of 1.73 ± 0.97 μM. frontiersin.org |

| 1,3-Diphenylurea Schiff Bases | α-glucosidase | Antidiabetic | Exhibited potent inhibition with IC50 values ranging from 2.49–37.16 μM. nih.gov |

| Diarylureas | Bacterial Cell-wall Biosynthesis | Antibacterial | Active against M.tuberculosis and MRSA. nih.gov |